4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is a complex organic compound characterized by its multiple chlorine substitutions on a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorophenylhydrazine with 3,4-dichlorobenzaldehyde to form a hydrazone intermediate. This intermediate then undergoes cyclization in the presence of a chlorinating agent, such as phosphorus oxychloride, to yield the final pyrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(3-chlorophenyl)-3,5-diphenyl-1H-pyrazole
- 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
- 4-chloro-1-phenyl-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorine atoms enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H10Cl6N2 |
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Molecular Weight |
503.0 g/mol |
IUPAC Name |
4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C21H10Cl6N2/c22-13-2-1-3-14(10-13)29-21(12-5-7-16(24)18(26)9-12)19(27)20(28-29)11-4-6-15(23)17(25)8-11/h1-10H |
InChI Key |
NHKNMFCRRMPNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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